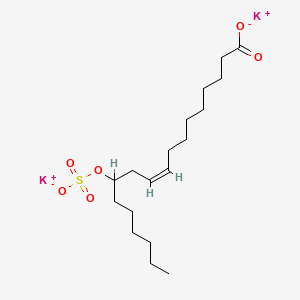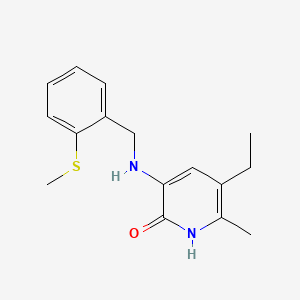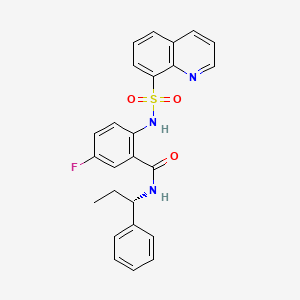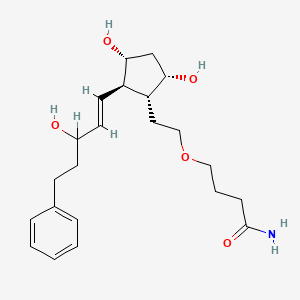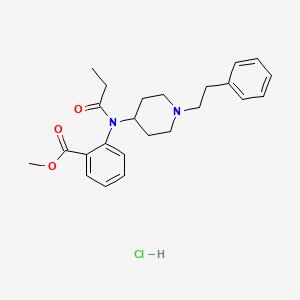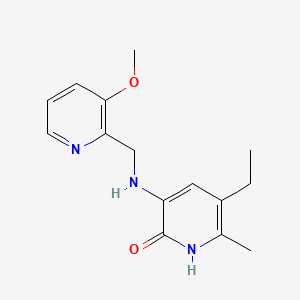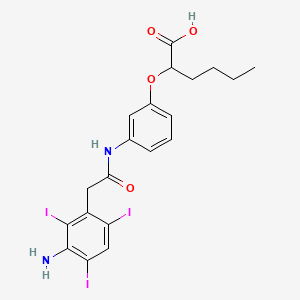
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid is a complex organic compound with the molecular formula C20H21I3N2O4 and a molecular weight of 734.111 g/mol . This compound contains multiple functional groups, including aromatic rings, amides, and carboxylic acids, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Iodination: Introduction of iodine atoms to the aromatic ring.
Amidation: Formation of the amide bond between the amino group and the acetic acid derivative.
Etherification: Formation of the ether bond between the phenoxy group and the hexanoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the aromatic iodine atoms to hydrogen.
Substitution: Replacement of the iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce deiodinated compounds.
Scientific Research Applications
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms play a crucial role in its radiolabeling properties, allowing it to be used in imaging studies. The amide and carboxylic acid groups facilitate binding to biological molecules, enhancing its diagnostic and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)valeric acid: Similar structure with a valeric acid moiety instead of hexanoic acid.
3-Amino-2,4,6-triiodophenylacetic acid: A simpler compound with fewer functional groups.
Uniqueness
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid is unique due to its combination of multiple iodine atoms, aromatic rings, and functional groups, making it highly versatile for various applications. Its structure allows for easy modification and functionalization, enhancing its utility in research and industry.
Properties
CAS No. |
22714-26-7 |
|---|---|
Molecular Formula |
C20H21I3N2O4 |
Molecular Weight |
734.1 g/mol |
IUPAC Name |
2-[3-[[2-(3-amino-2,4,6-triiodophenyl)acetyl]amino]phenoxy]hexanoic acid |
InChI |
InChI=1S/C20H21I3N2O4/c1-2-3-7-16(20(27)28)29-12-6-4-5-11(8-12)25-17(26)9-13-14(21)10-15(22)19(24)18(13)23/h4-6,8,10,16H,2-3,7,9,24H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
XHNCIFYFDSSGKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)OC1=CC=CC(=C1)NC(=O)CC2=C(C(=C(C=C2I)I)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


